![molecular formula C15H13ClN2O B4414148 1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4414148.png)
1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as CBDMOPC, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activity of human immunodeficiency virus (HIV) integrase, which is essential for the integration of viral DNA into the host genome.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of potential applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential applications in material science and organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
1-(2-chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-7-11(2)18(15(19)13(10)8-17)9-12-5-3-4-6-14(12)16/h3-7H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCCICHUQJTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2Cl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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